molecular formula C16H11N B154523 2-Aminopyrene CAS No. 1732-23-6

2-Aminopyrene

Cat. No. B154523
CAS RN: 1732-23-6
M. Wt: 217.26 g/mol
InChI Key: MFUFBSLEAGDECJ-UHFFFAOYSA-N
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Description

2-Aminopyrene (2-AP) is a compound that has been identified as a metabolite of 2-nitropyrene, which is a nitropolycyclic aromatic hydrocarbon detected in ambient air and not in direct emissions. It serves as an indicator for monitoring human exposure to nitropolynuclear aromatic hydrocarbons in ambient air . The compound is also a key intermediate in the synthesis of various biological molecules and pharmacophores, which are utilized in drug discovery programs due to its simple design and low molecular weight .

Synthesis Analysis

Several methods have been developed for the synthesis of 2-aminopyrene and its derivatives. Microwave-assisted multi-component reactions have been employed for the chemoselective synthesis of N-substituted 2-aminopyridines, which are closely related to 2-aminopyrene . Domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles have been used to synthesize functionalized 2-aminohydropyridines and 2-pyridinones . Additionally, a two-step methodology involving aromatic nucleophilic substitution followed by Cu-catalyzed intramolecular N-arylation has been reported for the synthesis of fused 2-aminopyrroles . Electrochemical synthesis has also been used to create adducts of 2-aminopyridine in metal chelates .

Molecular Structure Analysis

The molecular structure of 2-aminopyrene and its derivatives has been explored through various studies. For instance, the crystal structures of Zn and Ni derivatives of 2-aminopyridine complexes have been determined by X-ray diffraction, revealing how the ligand binds to the metal and the intramolecular hydrogen bonds formed . The synthesis and structure of a copper(I) complex with 1-aminopyrene, which is structurally similar to 2-aminopyrene, have been characterized, showcasing a 2D structure composed of stacking pyrene rings .

Chemical Reactions Analysis

2-Aminopyrene undergoes various chemical reactions, including nitroreduction to form DNA adducts such as N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene, which contribute to its mutagenicity . The electrochemical properties of 2-aminothiophenolatobis(2,2'-bipyridine)ruthenium(II), a related compound, have been studied, revealing a series of one-electron reversible redox waves and proposing an ECE mechanism to account for observed differences in electrochemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopyrene derivatives have been investigated, particularly in the context of their fluorescence. N-substituted 1- and 2-aminopyrenes have been prepared, and their absorption and fluorescence spectra, as well as fluorescence quantum yield, have been measured in different solvents. The dependence of fluorescence quantum yield on both structure and solvent polarity has been discussed, and the photophysical properties of these compounds have been compared .

Scientific Research Applications

Metabolism and DNA Binding

2-Aminopyrene (2-AP) is a metabolite formed from 2-nitropyrene (2-NP), an environmental contaminant. Research shows that 2-AP undergoes metabolic transformations leading to the formation of DNA adducts such as N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene. These adducts contribute to the mutagenicity of 2-NP, highlighting the significance of 2-AP in understanding the environmental and health impacts of nitropolycyclic aromatic hydrocarbons ((Roy et al., 1991); (Upadhyaya et al., 1992)).

Photophysical Properties and Sensing Applications

The fluorescence properties of 2-AP and related compounds have been utilized in the development of novel sensors. These properties enable the selective detection of specific substances, such as picric acid, by turning off fluorescence intensity, indicating potential applications in environmental monitoring and safety (Maity et al., 2016).

Environmental Contamination and Phototransformation

1-Aminopyrene (1-AP), a related compound, is known for its environmental mutagenicity. Its phototransformation products, including 1-hydroxyaminopyrene and 1-nitrosopyrene, exhibit different levels of genotoxicity. This highlights the significance of 2-AP and its relatives in assessing the phototoxicity of environmental contaminants, particularly in aquatic ecosystems and atmospheric aerosols (Zeng et al., 2004).

Material Science and Supercapacitors

2-AP derivatives have been studied for their application in material science, particularly in the development of electrode materials for supercapacitors. The specific capacitance and charge transfer properties of these materials suggest promising potential in energy storage applications (Shi et al., 2018).

Molecular Logic Gates

In the field of molecular electronics, aminopyrene derivatives have been used to demonstrate complex logic operations. The emission response of these compounds can be switched on or off by altering their intramolecular charge transfer processes, showcasing their potential in the development of molecular logic gates (Suresh et al., 2010).

Future Directions

The future directions of 2-Aminopyrene research could involve further exploration of its synthesis methods, its potential uses in various applications, and its biological and pharmacological activities .

properties

IUPAC Name

pyren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUFBSLEAGDECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)N)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169543
Record name 2-Pyrenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopyrene

CAS RN

1732-23-6
Record name 2-Aminopyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1732-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
188
Citations
S Yu, RH Heflich, LS Von Tungeln… - Mutation Research …, 1991 - Elsevier
… -8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene. The results suggest that 2-nitropyrene is metabolized by bacterial nitroreductase(s) to N-hydroxy-2aminopyrene, and …
Number of citations: 30 www.sciencedirect.com
L Zhou, BP Cho - Chemical research in toxicology, 1998 - ACS Publications
… While [ 15 N]hydroxy-2-aminopyrene could be isolated via a regular aqueous workup procedure, its 1- and 4-isomers were too unstable to be isolated under the same conditions. …
Number of citations: 23 pubs.acs.org
AK Roy, P Upadhyaya, PP Fu, K El-Bayoumy - Carcinogenesis, 1991 - academic.oup.com
… Under aerobic conditions, ring oxidation to 6-hydroxy-2-nitropyrene and nitroreduction to 2-aminopyrene (2-AP) were observed. When incubations were carried out in an atmosphere of …
Number of citations: 23 academic.oup.com
P Upadhyaya, AK Roy, PP Fu, K El-Bayoumy - Cancer research, 1992 - AACR
… 6-Hydroxy-2-acetylaminopyrene, 6-hydroxy-2-aminopyrene, and 2-aminopyrene were … -H~yl)-2aminopyrene and Ar-(deoxyadenosin-8-yl)-2-aminopyrene. Thus, simple nitroreduction of …
Number of citations: 11 aacrjournals.org
PP Fu, DW Miller, LS Von Tungeln, MS Bryant… - …, 1991 - academic.oup.com
… In this study, we report the preparation of Af-hydroxy-2-aminopyrene, its reaction with calf thymus DNA … 8-yl)-2-aminopyrene and A^-(deoxyadenosin-8-yl)-2-aminopyrene, are formed in …
Number of citations: 40 academic.oup.com
J Shi, Z Zhao, J Wu, Y Yu, Z Peng, B Li… - ACS Sustainable …, 2018 - ACS Publications
… In this study, we successfully anchored 2-aminopyrene-3,4,9,10-tetraone (PYT-NH 2 ), a small organic molecule, onto graphene oxide (GO) and then further chemically reduced it to …
Number of citations: 43 pubs.acs.org
A Streitwieser Jr, RG Lawler… - The Journal of Organic …, 1965 - ACS Publications
… affords a 50% yield of an approximately 1:1 mixture of 1- and 2-aminopyrene which can … experiment, 2-aminopyrene was converted in low yield to 2-bromopyrene by means of the …
Number of citations: 27 pubs.acs.org
WM WHALEY, M MEADOW… - The Journal of Organic …, 1954 - ACS Publications
… 4 2-Aminopyrene was synthesized by thesomewhat devious route of Vollmann (5) and converted to pyreno [2, 1-6]-pyridine (II) in 22% yield by the Skraupreaction. Pyrene-1-…
Number of citations: 10 pubs.acs.org
D Herreno-saenz, LS Von tungeln… - Polycyclic Aromatic …, 2000 - Taylor & Francis
… N-( Deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-y1)- 2-aminopyrene were formed from metabolism of 2-nitropyrene (2-NP) in vitro and in vivo. The effects of dietary …
Number of citations: 0 www.tandfonline.com
T Kosuge, H Zenda, H Nukaya, A Terada… - Chemical and …, 1982 - jstage.jst.go.jp
… These were six aminopolycyclic aromatic hydrocarbons, 1-aminofluoranthene, 1-and 3-aminophenanthrene, 1-and 2-aminopyrene and 5-aminobenz [a] anthracene, and five aza-…
Number of citations: 20 www.jstage.jst.go.jp

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